molecular formula C7H11BrN2O B13639369 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-methanol

4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-methanol

Cat. No.: B13639369
M. Wt: 219.08 g/mol
InChI Key: IOVDOPVQIFZMML-UHFFFAOYSA-N
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Description

(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 5th position, a methyl group at the 1st position, and a hydroxymethyl group at the 3rd position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The ethyl group can be introduced at the 5th position through alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

    Methylation: The methyl group at the 1st position can be introduced using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: 5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

    Substitution: (4-azido-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol or (4-thiocyanato-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

Scientific Research Applications

(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    (4-bromo-5-ethyl-1H-pyrazol-3-yl)methanol: Lacks the methyl group at the 1st position.

    (4-bromo-5-methyl-1-methyl-1H-pyrazol-3-yl)methanol: Has a methyl group at the 5th position instead of an ethyl group.

    (4-chloro-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 4th position.

Uniqueness

(4-bromo-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

(4-bromo-5-ethyl-1-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H11BrN2O/c1-3-6-7(8)5(4-11)9-10(6)2/h11H,3-4H2,1-2H3

InChI Key

IOVDOPVQIFZMML-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C)CO)Br

Origin of Product

United States

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